4-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
CAS No.: 904824-51-7
Cat. No.: VC4849153
Molecular Formula: C20H19FN4O3S
Molecular Weight: 414.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904824-51-7 |
|---|---|
| Molecular Formula | C20H19FN4O3S |
| Molecular Weight | 414.46 |
| IUPAC Name | 4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H19FN4O3S/c21-16-4-6-18(7-5-16)29(26,27)24-17-3-1-2-15(14-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2 |
| Standard InChI Key | KSHQUXMLJUPJPG-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
The compound 4-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic molecule that incorporates several functional groups, including a sulfonamide, a morpholine ring, and a pyridazine ring. This compound is of interest in pharmaceutical research due to its potential biological activities, which can be attributed to its structural components.
Biological Activity
Sulfonamides are known for their antimicrobial properties, but the specific biological activity of 4-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide would depend on its structural features and how they interact with biological targets. The morpholine and pyridazine rings could contribute to interactions with enzymes or receptors, potentially modulating their activity.
Potential Applications
-
Pharmaceutical Use: Could be explored for antimicrobial, anti-inflammatory, or other therapeutic applications based on its structural components.
-
Research Tool: Useful in studying the effects of sulfonamides on specific biological pathways.
Future Directions
Further research is needed to explore the biological activity and potential applications of 4-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide. This could involve in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume